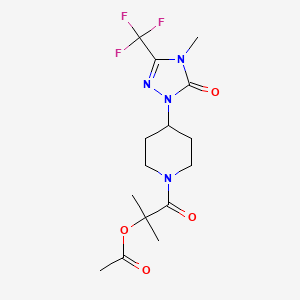

2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H21F3N4O4 and its molecular weight is 378.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a trifluoromethyl group and a piperidine ring, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H19F3N6O3 with a molecular weight of 388.35 g/mol. The unique combination of functional groups suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H19F3N6O3 |

| Molecular Weight | 388.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the triazole moiety suggests potential antifungal and antibacterial properties, as similar compounds have shown effectiveness against various pathogens by inhibiting critical enzymatic pathways involved in cell membrane synthesis.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have been reported to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger . The mechanism often involves the disruption of ergosterol biosynthesis in fungal species.

Anticancer Properties

The compound's potential anticancer activity is supported by studies on related triazole derivatives that have demonstrated cytotoxic effects against various cancer cell lines. For example, some triazoles have shown IC50 values in the micromolar range against breast cancer cells (MCF-7) and colon carcinoma cells (HCT116) . This suggests that the compound may also exhibit similar activities, potentially through apoptosis induction or cell cycle arrest.

Case Studies

A study focusing on triazole derivatives synthesized under microwave irradiation highlighted compounds that exhibited good antifungal activity against Pythium ultimum and Corynespora cassiicola. These findings suggest that modifications in the triazole structure can enhance biological efficacy .

Comparative Analysis

When compared to other classes of antimicrobial agents, such as azoles and beta-lactams, triazoles like the compound often show broader activity spectra and lower toxicity profiles. The trifluoromethyl group is particularly noted for enhancing lipophilicity and bioavailability, which may contribute to improved pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar triazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess antimicrobial activity .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer effects due to their ability to interfere with cancer cell proliferation and induce apoptosis. In vitro studies on related triazole derivatives have demonstrated their potential as anticancer agents by targeting specific pathways involved in tumor growth . The unique structure of 2-methyl-1-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate may enhance these effects.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that further studies could reveal the anti-inflammatory potential of this compound.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various triazole derivatives, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into a series of triazole derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study utilized molecular docking simulations to predict binding affinities to cancer-related targets . This approach could be applied to assess the potential of this compound.

Analyse Chemischer Reaktionen

Structural Analysis

The compound contains three key functional groups:

-

1,2,4-Triazol-1-yl ring with trifluoromethyl and methyl substituents.

-

Piperidine ring linked to the triazole.

-

Acetate ester group at the propan-2-yl position.

These groups suggest reactivity in nucleophilic substitution, ester hydrolysis, and potential ring-opening reactions.

Triazole Ring Reactivity

The 1,2,4-triazole core is a heterocyclic system that can undergo:

-

Substitution reactions : The triazole nitrogen may act as a leaving group under specific conditions (e.g., acidic or basic catalysis).

-

Hydrolysis : The oxo group (C=O) at position 5 may participate in acid/base-mediated reactions.

Analogous Data :

-

A similar triazole derivative, 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (PubChem CID 5211749), demonstrates stability under standard conditions but may react with nucleophiles at the triazole nitrogen .

Piperidine Ring Reactivity

The piperidine ring is a saturated amine, which may:

-

Undergo alkylation at the secondary amine nitrogen.

-

Participate in ring-opening via Hofmann or Beckmann rearrangements under acidic/alkaline conditions.

Acetate Ester Reactivity

The acetate group is susceptible to:

-

Hydrolysis (acidic or enzymatic) to form a carboxylic acid.

-

Transesterification with alcohols under catalytic conditions.

Analogous Data :

-

Acetate esters in other compounds (e.g., tert-butyl esters ) are known to hydrolyze under acidic conditions .

Potential Reaction Conditions

| Reaction Type | Conditions | Key Reagents | Expected Product |

|---|---|---|---|

| Hydrolysis of Acetate | H₃O⁺ or OH⁻, heat | HCl, H₂O, or enzymes | Propan-2-yl acid |

| Triazole Substitution | Nucleophilic conditions | Amine nucleophiles | Triazole-substituted derivative |

| Piperidine Alkylation | Alkyl halides, bases | RX (R = alkyl), NaOH | Alkylated piperidine derivative |

Research Gaps and Limitations

-

No direct experimental data exists for the exact compound in the provided sources.

-

Functional group interference : The trifluoromethyl group on the triazole may sterically hinder reactions at the piperidine ring.

-

Stability under reaction conditions : The oxo group and trifluoromethyl substituent may influence hydrolytic stability.

Eigenschaften

IUPAC Name |

[2-methyl-1-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N4O4/c1-9(23)26-14(2,3)12(24)21-7-5-10(6-8-21)22-13(25)20(4)11(19-22)15(16,17)18/h10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZSGTLBHFUTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.